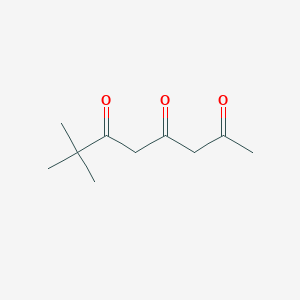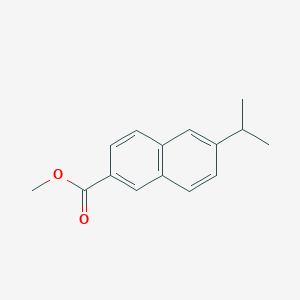
Methyl 6-(propan-2-yl)naphthalene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-, methyl ester is an organic compound derived from naphthalene. It is characterized by the presence of a carboxylic acid group at the second position of the naphthalene ring, an isopropyl group at the sixth position, and a methyl ester functional group. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity of the final product.
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-Naphthalenecarboxylic acid or 6-(1-methylethyl)-2-naphthalenone.
Reduction: Formation of 2-Naphthalenemethanol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
科学研究应用
2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-, methyl ester is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of inflammatory conditions, pain management, and fever reduction.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites on target proteins, altering their activity and function.
相似化合物的比较
Similar Compounds
2-Naphthoic acid: Another derivative of naphthalene with a carboxylic acid group at the second position.
1-Naphthoic acid: An isomer of 2-Naphthoic acid with the carboxylic acid group at the first position.
6-Isopropylnaphthalene: A compound with an isopropyl group at the sixth position of the naphthalene ring.
Uniqueness
2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-, methyl ester is unique due to the presence of both an isopropyl group and a methyl ester functional group on the naphthalene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
属性
CAS 编号 |
101513-13-7 |
|---|---|
分子式 |
C15H16O2 |
分子量 |
228.29 g/mol |
IUPAC 名称 |
methyl 6-propan-2-ylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H16O2/c1-10(2)11-4-5-13-9-14(15(16)17-3)7-6-12(13)8-11/h4-10H,1-3H3 |
InChI 键 |
LJVPZIPTHLHTQV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid](/img/structure/B14079800.png)
![1-(3-Ethoxy-4-propoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079802.png)
![N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine](/img/structure/B14079804.png)
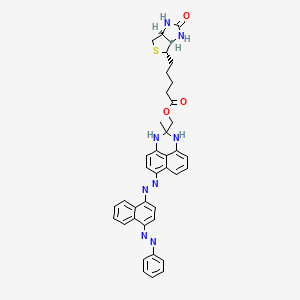
![Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]-](/img/structure/B14079825.png)
![[Methylenedi(4,1-phenylene)]bis[(4-fluorophenyl)methanone]](/img/structure/B14079826.png)
![{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14079830.png)
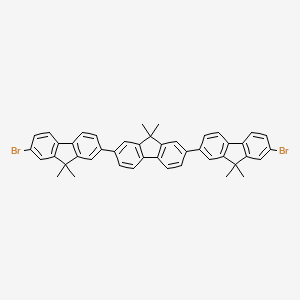
![3-[3,4-Dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[3-hydroxy-8-(hydroxymethyl)-2,6,10,12,14,18,20-heptamethyldocosa-4,6,14,16,18-pentaen-2-yl]pyran-2-one](/img/structure/B14079842.png)
![Oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro-](/img/structure/B14079844.png)
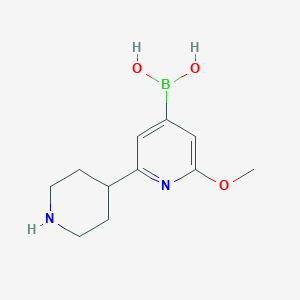
![2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]-](/img/structure/B14079877.png)
![Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079886.png)
